N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
The compound is structurally complex and could be of interest in synthetic organic chemistry for the development of novel chemical entities. Derivatives of similar compounds have been synthesized for various applications, including antimicrobial and antitumor activities. For instance, a study on the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide highlighted the potential for these compounds to exhibit promising inhibitory effects on different cell lines, suggesting their utility in medicinal chemistry research for drug development (Albratty et al., 2017).
Antimicrobial Nano-Materials
The synthesis and biological evaluation of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown that these compounds can be effective against pathogenic bacteria and Candida species. This indicates the potential application of such compounds in the development of new antimicrobial agents, where the structural motif of the compound could play a crucial role in enhancing activity (Mokhtari & Pourabdollah, 2013).
Neuropeptide Y5 Antagonists for Obesity Treatment
In the context of obesity treatment, benzoxazinone derivatives, including compounds with structural features similar to the compound , have been explored as neuropeptide Y5 antagonists. These compounds have shown in vivo activity in reducing food intake in rodents, indicating their potential use in developing treatments for obesity (Torrens et al., 2005).
Enzyme Inhibition for Therapeutic Applications
The discovery of clinical candidate compounds with specific enzyme inhibition properties, such as ACAT-1 inhibitors, highlights another area of research where the compound could be relevant. These inhibitors have been identified for their selectivity and potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-23-20(27)25(15-3-4-15)19(22-23)13-6-8-24(9-7-13)11-18(26)21-14-2-5-16-17(10-14)29-12-28-16/h2,5,10,13,15H,3-4,6-9,11-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEHFLNTGVTVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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